5-Amino-2-hydroxyhex-4-en-3-one
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Overview
Description
5-Amino-2-hydroxyhex-4-en-3-one is an organic compound with the molecular formula C6H11NO2. It consists of 11 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is notable for its unique structure, which includes an amino group, a hydroxyl group, and a double bond within a six-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-hydroxyhex-4-en-3-one can be achieved through various methods. One common approach involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction . The reaction conditions typically involve the use of a copper catalyst, O-acyl oximes, and α-amino ketones under oxidative conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-hydroxyhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-2-hydroxyhex-4-en-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-2-hydroxyhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares the amino group and has applications in the synthesis of energetic salts.
5-Amino-2-hydroxyhex-4-en-3-one: Similar in structure but differs in the position of functional groups and overall reactivity.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-2-hydroxyhex-4-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(7)3-6(9)5(2)8/h3,5,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUXDJQNMWSPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=C(C)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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